3,5-Pyridinedicarboxylic acid, 2-(((2-(formylamino)ethyl)thio)methyl)-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester
Overview
Description
BBR 2160 is a dihydropyridine derivative belonging to the group of the so-called tiampidine that has calcium-antagonistic properties in cardiac tissue. Intracellular microelectrodes have been used to characterize the electrophysiological properties of BBR 2160 on sheep Purkinje fibres and guinea-pig papillary muscle. BBR 2160 (10(-7) and 10(-6) M) dose dependently decreased the contractility of driven Purkinje fibre and papillary muscle. This effect was associated with a lowering of the plateau phase and a shortening of action potential duration in papillary muscle.
Scientific Research Applications
Synthesis and Pharmacological Studies
3,5-Pyridinedicarboxylic acid derivatives have been studied for their synthesis and pharmacological applications. Meyer et al. (1981) reported the Michael-addition and ring closure processes to create novel pyridinedicarboxylates with non-identical ester functions, demonstrating improved pharmacological activities like coronary vasodilation and antihypertensive effects compared to symmetrically substituted derivatives (Meyer, Bossert, Wehinger, Stoepel, & Vater, 1981). This study laid the groundwork for further development of antihypertensive drugs.
Optically Active Derivatives and Pharmacological Effects
Research on optically active derivatives of 3,5-pyridinedicarboxylic acid showed significant insights. Ashimori et al. (1991) synthesized optically active derivatives and investigated their antihypertensive effects and interaction with rat cardiac membrane homogenates, defining the active form to be a specific enantiomer (Ashimori et al., 1991).
Chemoenzymatic Synthesis
The chemoenzymatic synthesis of these compounds has been explored for creating new calcium antagonists. Adachi et al. (1993) synthesized a new calcium antagonist via enantioselective hydrolysis and transesterification, highlighting the potential of these compounds in medical applications (Adachi, Ishii, Yoko, Ota, Ogawa, & Hanada, 1993).
Enantioselectivity in Kinetic Resolution
Sobolev et al. (2002) demonstrated the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of these derivatives. This study is crucial for understanding the stereochemical aspects of these compounds and their potential therapeutic applications (Sobolev, Franssen, Vigante, Cekavicus, Zhalubovskis, Kooijman, Spek, Duburs, & de Groot, 2002).
Pharmacological Properties and Metabolism
The pharmacological properties and metabolism of 3,5-pyridinedicarboxylic acid derivatives have been extensively studied. For example, research on a cerebral vasodilator derivative, YC-93, involved a sensitive method for quantitative determination in plasma, which is crucial for clinical dose management and pharmacokinetics (Higuchi, Sasaki, & Sado, 1975).
Properties
CAS No. |
118587-22-7 |
---|---|
Molecular Formula |
C21H25N3O7S |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(2-formamidoethylsulfanylmethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H25N3O7S/c1-4-31-21(27)19-16(11-32-9-8-22-12-25)23-13(2)17(20(26)30-3)18(19)14-6-5-7-15(10-14)24(28)29/h5-7,10,12,18,23H,4,8-9,11H2,1-3H3,(H,22,25) |
InChI Key |
CLMNTOZRDYXVRT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CSCCNC=O |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CSCCNC=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BBR 2160; BBR-2160; BBR2160 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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